REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](O)[CH:9]=[CH2:10])=[CH:4][CH:3]=1.[ClH:12]>C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][CH2:10][Cl:12])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
273.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C=C)O
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were passed in over the course of 3 h, during which
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
rose to 37° C
|
Type
|
WASH
|
Details
|
After washing with 600 ml of ice-cold water
|
Type
|
ADDITION
|
Details
|
a mixture of 150 ml of saturated brine and 150 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=CCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 294.6 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](O)[CH:9]=[CH2:10])=[CH:4][CH:3]=1.[ClH:12]>C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][CH2:10][Cl:12])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
273.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C=C)O
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were passed in over the course of 3 h, during which
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
rose to 37° C
|
Type
|
WASH
|
Details
|
After washing with 600 ml of ice-cold water
|
Type
|
ADDITION
|
Details
|
a mixture of 150 ml of saturated brine and 150 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=CCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 294.6 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |